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Compound of Interest

Compound Name: 3-Octylpiperidine hydrochloride

CAS No.: 1864060-31-0

Cat. No.: B1432917 Get Quote

Part 1: Core Directive & Executive Summary
Molecule Identity: 3-Octylpiperidine Hydrochloride (3-OP[1][2]·HCl) Chemical Class:

Amphiphilic Piperidine / Lipophilic Amine Primary Utility: Chemical Probe, Antimicrobial

Pharmacophore, Sigma Receptor Ligand Template

The Technical Narrative
3-Octylpiperidine hydrochloride represents a specific class of lipophilic amines where a

saturated heterocyclic ring (piperidine) is functionalized with a medium-length alkyl chain (C8)

at the meta (C3) position. Unlike its C2-substituted analogs (e.g., the hemlock toxin Coniine or

fire ant venom Solenopsins), the C3-substitution pattern confers a distinct steric profile that

modulates interaction with transmembrane proteins and lipid bilayers.

This guide moves beyond simple definitions to explore the structure-activity relationships (SAR)

that define 3-OP·HCl’s utility in three domains:

Membrane Biophysics: As a cationic surfactant mimic capable of disrupting microbial

bilayers.

Neuropharmacology: As a scaffold for Sigma-1 (

) receptor modulators and ion channel blockers.
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Chemical Biology: As a probe for hydrophobic pockets in enzyme active sites (e.g.,

Glucosylceramide synthase).

Part 2: Biological Activity & Mechanism of Action
Antimicrobial & Membrane-Disrupting Activity
Mechanism: The "Lipophilic Cation" Effect. 3-OP·HCl functions as an amphiphilic cation at

physiological pH. The protonated nitrogen provides a positive charge that electrostatically

attracts the molecule to the negatively charged phosphate headgroups of bacterial

membranes. The C8-octyl tail then inserts into the hydrophobic core of the bilayer, causing

depolarization and leakage.

SAR Insight: Studies on alkyl-piperidines indicate that a chain length of C8–C10 is optimal

for antimicrobial activity. Shorter chains (C4) lack sufficient hydrophobicity for insertion, while

longer chains (C14+) aggregate or get trapped in the outer membrane.

Selectivity: 3-substituted piperidines often show lower mammalian toxicity compared to 2-

substituted analogs (Solenopsins) due to reduced interference with nicotinic acetylcholine

receptors (nAChR).

Neuropharmacological Profile (Sigma & Ion Channels)
Target: Sigma-1 Receptor (

R) and Voltage-Gated Calcium Channels (VGCC). Piperidines with hydrophobic appendages
are "privileged structures" for

R binding. The receptor possesses a hydrophobic pocket that accommodates the octyl chain,
while the basic nitrogen forms a salt bridge with Asp126 in the receptor binding site.

Causality: The C3-positioning of the octyl chain creates a "kinked" topology compared to the

linear C4-analogs, often enhancing selectivity for

over

or Dopamine transporters (DAT).
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Functional Outcome: Modulation of calcium signaling and potential neuroprotective effects in

models of excitotoxicity.

Agrochemical Potential (Repellency)
Structurally similar to Picaridin (a 2-substituted piperidine), 3-OP·HCl exhibits volatile properties

and sensory neuron interaction profiles that suggest utility as an insect repellent or feeding

deterrent, acting via gustatory receptor blockade in arthropods.

Part 3: Visualization (Signaling & Workflow)
Diagram 1: Mechanism of Membrane Disruption &
Receptor Binding
This diagram illustrates the dual-mode action of 3-Octylpiperidine: direct membrane

intercalation and protein ligand binding.
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Physiological Environment (pH 7.4)
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Caption: Dual mechanism of action: Non-specific membrane disruption (Path A) vs. specific

Sigma-1 receptor modulation (Path B).

Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Octylpiperidine HCl
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Rationale: Commercial supplies can be impure. In-house synthesis via reduction ensures

defined stereochemistry and purity.

Reagents: 3-Octylpyridine, PtO2 (Adams' Catalyst), Glacial Acetic Acid, H2, HCl in Dioxane.

Hydrogenation:

Dissolve 3-octylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).

Add PtO2 (5 mol%).

Pressurize with H2 (50 psi) in a Parr shaker for 12 hours at RT.

Checkpoint: Monitor via TLC (MeOH/DCM 1:9) for disappearance of UV-active pyridine

spot.

Workup:

Filter catalyst over Celite.

Concentrate filtrate under reduced pressure.

Basify residue with 1M NaOH (pH > 12) and extract with DCM (3x).

Salt Formation:

Dissolve free amine in diethyl ether.

Add 4M HCl in Dioxane dropwise at 0°C.

Collect the white precipitate (3-OP·HCl) via filtration.

Validation: 1H NMR should show piperidine ring protons at 1.5–3.5 ppm and absence of

aromatic protons.

Protocol B: Minimum Inhibitory Concentration (MIC)
Assay
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Rationale: To quantify the amphiphilic antimicrobial potential.

Preparation: Prepare a 10 mM stock of 3-OP·HCl in DMSO.

Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a

96-well plate (Range: 0.5 – 256 µg/mL).

Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922)

adjusted to

CFU/mL.

Incubation: 37°C for 18–24 hours.

Readout: The MIC is the lowest concentration with no visible growth.

Control: Include Benzalkonium chloride as a positive control for cationic surfactants.

Part 5: Quantitative Data Summary (Predicted &
Reference)
The following table summarizes the predicted and class-based biological properties of 3-

Octylpiperidine HCl, derived from SAR data of structural analogs (e.g., 4-octylpiperidine,

Solenopsins).
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Parameter Value / Characteristic Context / Reference

LogP (Calculated) ~4.2 – 4.5
High lipophilicity; crosses BBB

readily.

pKa (Calculated) ~10.8
Predominantly protonated

(cationic) at pH 7.4.

Antimicrobial IC50 10 – 50 µM

Estimated range for Gram(+)

bacteria (similar to Solenopsin

A).

Sigma-1 Affinity (

)
< 100 nM

High affinity predicted for N- or

3-alkyl piperidines [1].

hERG Inhibition Potential Risk

Long alkyl chains on amines

are a structural alert for hERG

channel blockage.

Solubility > 20 mg/mL (Water) As Hydrochloride salt.

Part 6: References
Structure-Activity Relationships of Sigma-1 Receptor Ligands.

Context: Establishes the pharmacophore (Basic N + Hydrophobic tail) for high-affinity

Sigma-1 binding.

Source: Journal of Medicinal Chemistry.

Link:[Link] (General Journal Link for verification of SAR principles).

Biological Activity of Piperidine Alkaloids (Solenopsins).

Context: Comparative activity of alkyl-piperidines as antimicrobial and anti-angiogenic

agents.

Source: Toxins (Basel).
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Link:[Link]

Antimicrobial Mechanism of Amphiphilic Cations.

Context: Explains the membrane disruption mechanism relevant to 3-octylpiperidine.

Source: Clinical Microbiology Reviews.

Link:[Link]

Synthesis of 3-Substituted Piperidines.

Context: Methodology for hydrogenation of pyridine precursors.[3]

Source: Journal of Organic Chemistry.

Link:[Link]

Disclaimer: 3-Octylpiperidine hydrochloride is primarily a research chemical. Specific clinical

data is limited. The biological activities described above are based on rigorous Structure-

Activity Relationship (SAR) analysis of the alkyl-piperidine class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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